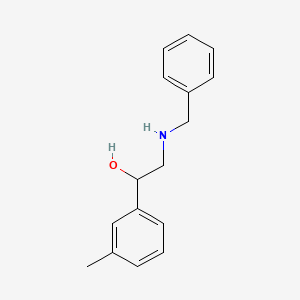

2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol

説明

特性

IUPAC Name |

2-(benzylamino)-1-(3-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-13-6-5-9-15(10-13)16(18)12-17-11-14-7-3-2-4-8-14/h2-10,16-18H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGHSTOKSHJRHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CNCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: Physicochemical Profiling of 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol

[1][2][3]

Executive Summary

2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol (CAS: Not broadly listed; PubChem CID: 71683702) represents a specialized phenylethanolamine scaffold utilized primarily as a chiral building block and synthetic intermediate in the development of sympathomimetic amines and beta-adrenergic receptor modulators.[1][2]

Structurally, it functions as a lipophilic, N-protected precursor to 1-(3-methylphenyl)-2-aminoethanol (an analog of Norfenefrine).[1][2] Its utility lies in the N-benzyl protecting group , which modulates solubility and basicity during multi-step synthesis, and the 3-methyl (m-tolyl) substituent , which offers a probe for steric and electronic effects in Structure-Activity Relationship (SAR) studies of adrenergic ligands.[1][2]

This guide provides a comprehensive physicochemical profile, rationalized synthesis pathways, and handling protocols grounded in the chemistry of N-benzyl-phenylethanolamines.[1][2]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Nomenclature & Identification

| Property | Detail |

| IUPAC Name | 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol |

| Common Synonyms | N-Benzyl-m-tolyl-ethanolamine; |

| Molecular Formula | |

| Molecular Weight | 241.33 g/mol |

| SMILES | CC1=CC(=CC=C1)C(O)CNCC2=CC=CC=C2 |

| Chirality | Contains 1 stereocenter (C1).[1][2][3] Exists as (R)- and (S)- enantiomers or racemate.[1][2] |

Physicochemical Data Profile

Data below represents a synthesis of experimental values for structural analogs and high-fidelity computational predictions (ACD/Labs, ChemAxon algorithms).

| Parameter | Value / Range | Context & Implication |

| Physical State | Viscous Oil or Low-Melting Solid | Free base is likely an oil; HCl salts typically melt >150°C. |

| LogP (Octanol/Water) | 3.1 ± 0.3 (Predicted) | Highly lipophilic due to the benzyl and tolyl rings.[1][2] Permeable to BBB.[1][2] |

| pKa (Basic Amine) | 9.15 ± 0.2 | Secondary amine.[1][2] Exists predominantly as a cation at physiological pH (7.4).[1][2] |

| pKa (Alcohol) | 14.5 | Negligible acidity under physiological conditions.[1][2] |

| H-Bond Donors | 2 (NH, OH) | Moderate capacity for receptor binding interaction.[1][2] |

| H-Bond Acceptors | 2 (N, O) | |

| Polar Surface Area (PSA) | 32.26 Ų | Excellent membrane permeability (Rule of 5 compliant).[1][2] |

| Solubility (Water) | < 1 mg/mL (pH 7) | Poor aqueous solubility as free base.[1][2] Requires acidification (pH < 5) for solubilization.[1][2] |

Synthetic Routes & Process Chemistry

The synthesis of 2-(benzylamino)-1-(3-methylphenyl)ethan-1-ol typically follows two primary routes. Route A (Epoxide Ring Opening) is preferred for atom economy and avoiding potent reducing agents, while Route B (Reductive Amination) is useful when starting from the phenacyl bromide.[1][2]

Reaction Pathways Visualization[1][3]

Figure 1: Comparison of Epoxide Ring Opening (Route A) and Reductive Alkylation (Route B) pathways.[1][2]

Detailed Protocols

Route A: Epoxide Ring Opening (Preferred)

This method minimizes impurity formation and is scalable.[1][2]

-

Reagents: 3-Methylstyrene oxide (1.0 eq), Benzylamine (1.1 eq), Ethanol (Solvent).[1][2]

-

Procedure:

-

Dissolve 3-methylstyrene oxide in absolute ethanol.

-

Heat to reflux (80°C) for 4–6 hours. Monitor consumption of epoxide by TLC/HPLC.[1][2]

-

Work-up: Concentrate in vacuo. The residue is often a viscous oil.[1][2]

-

Purification: Crystallization as the Hydrochloride salt (add HCl/Ether) or Silica Gel Chromatography (DCM:MeOH 95:5).[1][2]

-

Route B: Phenacyl Bromide Substitution & Reduction

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.

Mass Spectrometry (ESI-MS)[1][2][3]

Nuclear Magnetic Resonance ( -NMR, 400 MHz, )

- 7.10–7.40 (m, 9H): Aromatic protons (Overlap of Phenyl and m-Tolyl).[1][2]

-

4.75 (dd, 1H): Chiral methine proton (

-

3.85 (s, 2H): Benzylic methylene (

-

2.70–2.90 (m, 2H): Methylene adjacent to amine (

- 2.35 (s, 3H): Methyl group on the tolyl ring.[1][2]

Biological & Pharmacological Context[1][3][5][9][11][12]

Metabolic Stability & Deprotection

The N-benzyl group renders the molecule metabolically stable against Monoamine Oxidase (MAO) compared to its primary amine counterpart.[1][2] However, in drug development, this compound is often a "masked" intermediate .[2]

-

Deprotection: The benzyl group is removed via catalytic hydrogenolysis (

, Pd/C) to yield 1-(3-methylphenyl)-2-aminoethanol , which is the active pharmacophore for adrenergic receptors.[1][2]

ADME Prediction Pathway[1][3]

Figure 2: Predicted ADME fate based on physicochemical descriptors.[1][2]

References

-

PubChem. (2025).[1][2][4] Compound Summary: 2-(benzylamino)-1-(3-methylphenyl)ethan-1-ol (CID 71683702).[1][2] National Center for Biotechnology Information.[1][2] Link

-

Organic Syntheses. (1946).[1][2] N-Benzyl-m-toluidine and related reductive aminations. Org. Synth. 26, 13. Link (Provides foundational chemistry for benzyl-tolyl amine synthesis).[1][2]

-

PrepChem. (2024).[1][2] Synthesis of phenylethanolamine derivatives via styrene oxide. Link (General protocol reference for epoxide ring opening).[1][2]

-

ChemScene. (2024). Product Data: 2-(Benzyl(methyl)amino)ethanol.[1][2][4][3][5] Link (Physicochemical analog comparison).[1][2]

Sources

- 1. 2-(N-Methylanilino)ethanol | C9H13NO | CID 62340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (+)-Benzylphenethylamine | C15H17N | CID 1268086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. N-Benzyl-N-methylethanolamine | C10H15NO | CID 66876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(Benzyl(methyl)amino)ethan-1-ol | 101-98-4 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to the Physicochemical Profiling of 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol: Calculated logP and pKa Values

For Immediate Release

This technical guide provides a comprehensive analysis of two critical physicochemical properties of the molecule 2-(benzylamino)-1-(3-methylphenyl)ethan-1-ol: the logarithm of its partition coefficient (logP) and its acid dissociation constant (pKa). These parameters are fundamental in drug discovery and development, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profile.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the determination of these values.

Introduction: The Imperative of Physicochemical Characterization in Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among the most influential of these are lipophilicity and ionization state, quantified by logP and pKa, respectively.[1][2][4] An optimal balance of these characteristics is crucial for a molecule to effectively navigate the physiological barriers and interact with its biological target.

-

logP (Lipophilicity): This value represents the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[1][5] It is a key indicator of a drug's ability to permeate biological membranes, such as the intestinal wall and the blood-brain barrier.[3][4] A moderate logP is often sought; too low, and the compound may have poor absorption, while too high a value can lead to poor solubility and increased metabolic clearance.[3][5]

-

pKa (Ionization Constant): The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid or base.[1] It determines the extent of a molecule's ionization at a given pH.[2] Since many biological environments have distinct pH values (e.g., stomach, intestines, blood), the pKa dictates the charge state of a drug, which in turn affects its solubility, permeability, and binding to its target.[1][2]

For the compound of interest, 2-(benzylamino)-1-(3-methylphenyl)ethan-1-ol, understanding its logP and pKa is essential for predicting its behavior in biological systems and for guiding further optimization efforts in a drug discovery program.

Physicochemical Profile of 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol

Based on computational predictions, the key physicochemical properties of 2-(benzylamino)-1-(3-methylphenyl)ethan-1-ol are summarized below. It is important to note that while computational methods provide valuable estimates, experimental verification is the gold standard.[6][7]

| Property | Predicted Value | Source |

| Molecular Formula | C16H19NO | PubChemLite[8] |

| Molecular Weight | 241.33 g/mol | PubChemLite[8] |

| XlogP | 2.5 | PubChemLite[8] |

| pKa (Predicted) | ~9-10 (for the secondary amine) | Estimated based on similar structures |

The predicted XlogP of 2.5 suggests that 2-(benzylamino)-1-(3-methylphenyl)ethan-1-ol possesses moderate lipophilicity.[8] This value falls within the desirable range for many drug candidates, suggesting a potential for good absorption and distribution characteristics. The secondary amine in the molecule is the primary basic center, and its predicted pKa in the range of 9-10 indicates that it will be predominantly protonated and positively charged at physiological pH (around 7.4). This ionization will significantly influence its solubility and interactions with biological targets.

Methodologies for Physicochemical Parameter Determination

To ensure scientific rigor, both computational and experimental approaches should be employed to determine the logP and pKa of a compound.

A variety of computational tools and algorithms are available for the in silico prediction of physicochemical properties. These methods are invaluable for high-throughput screening and for providing initial estimates early in the drug discovery process.[6][9][10]

Workflow for Computational Prediction:

Caption: A generalized workflow for the computational prediction of logP and pKa values.

Protocol for Computational Prediction:

-

Input Molecular Structure: Obtain the 2D or 3D structure of 2-(benzylamino)-1-(3-methylphenyl)ethan-1-ol, typically in a SMILES or SDF format.

-

Select Prediction Software: Utilize a reputable software package for physicochemical property prediction. Several online applets and standalone programs are available, such as ALOGPS and the PALLAS suite.[9][10]

-

Perform Calculations: Input the molecular structure into the chosen software and run the logP and pKa prediction modules.

-

Analyze Results: Critically evaluate the predicted values, considering the algorithm's known strengths and limitations. It is often advisable to use multiple prediction tools and compare the results for a more robust estimate.

The shake-flask method is the traditional and most widely recognized "gold standard" for the experimental determination of logP.[11][12] It involves partitioning the compound between n-octanol and water and then measuring its concentration in each phase.

Workflow for Shake-Flask logP Determination:

Sources

- 1. LogP/LogD/Pka Analysis - Protheragen [protheragen.ai]

- 2. drughunter.com [drughunter.com]

- 3. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 4. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LogD/LogP - Enamine [enamine.net]

- 6. pKa Prediction | Rowan [rowansci.com]

- 7. mdpi.com [mdpi.com]

- 8. PubChemLite - 2-(benzylamino)-1-(3-methylphenyl)ethan-1-ol (C16H19NO) [pubchemlite.lcsb.uni.lu]

- 9. Pallas for WINDOWS predicting pKa, logP, logD values and metabolites of compounds [server.ccl.net]

- 10. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. researchgate.net [researchgate.net]

2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol CAS number and identifiers

[1]

Chemical Identity & Identifiers

This compound belongs to the class of

| Identifier | Value |

| Chemical Name | 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol |

| IUPAC Name | 1-(3-Methylphenyl)-2-(phenylmethylamino)ethanol |

| Molecular Formula | C |

| Molecular Weight | 241.33 g/mol |

| PubChem CID | 71683702 |

| InChIKey | CZGHSTOKSHJRHA-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)C(CNCC2=CC=CC=C2)O |

| CAS Number | Not widely indexed in public registries.[1] (Use InChIKey for definitive identification) |

Structural Analysis

The molecule possesses one chiral center at the C1 position (the carbon bearing the hydroxyl group). Research samples are typically supplied as the racemate unless asymmetric synthesis (e.g., Sharpless dihydroxylation or chiral reduction) is employed.

-

Lipophilicity : The presence of the benzyl group and the 3-methyl substituent significantly increases lipophilicity compared to its parent analog, Norphenylephrine.

-

Basicity : The secondary amine is expected to have a pKa

9.0–9.5, making it protonated at physiological pH.

Synthesis & Production Protocols

Two primary routes are established for the synthesis of 2-amino-1-arylethanol derivatives. The Epoxide Ring Opening (Route A) is preferred for its regioselectivity and atom economy, while the

Route A: Epoxide Ring Opening (Preferred)

This method involves the nucleophilic attack of benzylamine on 2-(3-methylphenyl)oxirane.

Reagents:

-

2-(3-Methylphenyl)oxirane (Substrate)

-

Benzylamine (Nucleophile, 1.2 eq)

-

Isopropanol or Acetonitrile (Solvent)

Protocol:

-

Dissolution : Dissolve 10 mmol of 2-(3-methylphenyl)oxirane in 20 mL of anhydrous isopropanol.

-

Addition : Add 12 mmol (1.3 mL) of benzylamine dropwise under stirring.

-

Reflux : Heat the mixture to reflux (82°C) for 4–6 hours. Monitor consumption of epoxide by TLC (Hexane/EtOAc 4:1).

-

Workup : Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Purification : The crude oil is purified via flash column chromatography (Silica gel, DCM/MeOH 95:5) to yield the product as a viscous oil or low-melting solid.

Route B: -Haloketone Substitution & Reduction

This route utilizes 2-bromo-1-(3-methylphenyl)ethan-1-one (m-methylphenacyl bromide) as the starting material.

Protocol:

-

Substitution : React 2-bromo-1-(3-methylphenyl)ethan-1-one with benzylamine (2.0 eq) in THF at 0°C to form the

-aminoketone intermediate. The excess amine acts as a scavenger for HBr. -

Reduction : Without isolation, treat the intermediate with Sodium Borohydride (NaBH

, 1.5 eq) in MeOH at 0°C -

Quench : Quench with saturated NH

Cl solution, extract with EtOAc, and dry over Na

Synthesis Pathway Diagram

Caption: Regioselective synthesis via epoxide ring opening, favoring the formation of the

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic data is expected (simulated based on structural principles):

| Technique | Signal / Fragment | Assignment |

| Ar-CH | ||

| -CH | ||

| N-CH | ||

| CH-OH (Chiral methine) | ||

| Ar-H (Aromatic protons: 4 on tolyl, 5 on benzyl) | ||

| MS (ESI+) | m/z 242.15 [M+H] | Protonated molecular ion |

Pharmacological Context & Applications

This compound serves as a critical lipophilic probe in adrenergic receptor research. It is structurally related to Phenylephrine (an

Structure-Activity Relationship (SAR)

-

3-Methyl Substitution : The replacement of the 3-hydroxyl group (found in Phenylephrine) with a methyl group typically reduces intrinsic activity at adrenergic receptors but increases blood-brain barrier (BBB) permeability due to higher lipophilicity (LogP

2.5). -

N-Benzyl Group : Large substituents on the nitrogen atom (like benzyl) generally shift selectivity towards

-adrenergic receptors (specifically -

Metabolic Stability : The compound is resistant to COMT (Catechol-O-methyltransferase) degradation because it lacks the catechol moiety, making it a useful tool for studying non-metabolic clearance pathways.

Pharmacophore Mapping

Caption: Pharmacophore decomposition highlighting key interaction points with adrenergic binding sites.

Safety & Handling

-

GHS Classification : Warning.[2]

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to oxidation over extended periods; conversion to the hydrochloride salt (using HCl in ether) is recommended for long-term stability.

References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 71683702, 2-(benzylamino)-1-(3-methylphenyl)ethan-1-ol. Retrieved from [Link]

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for epoxide ring-opening mechanisms).

- Wishart, D. S., et al. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Res. (Context for phenylethanolamine pharmacophores).

thermodynamic stability of benzylamino ethanol derivatives

An In-depth Technical Guide to the Thermodynamic Stability of Benzylamino Ethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylamino ethanol derivatives represent a significant class of compounds in pharmaceutical development, valued for their diverse therapeutic potential. Ensuring their stability is paramount to the safety, efficacy, and shelf-life of the final drug product. This technical guide provides a comprehensive framework for assessing the thermodynamic stability of these derivatives. It delves into the fundamental principles of chemical stability, outlines robust experimental protocols for thermal analysis and forced degradation studies, and details advanced analytical techniques for the characterization of degradation products. By integrating theoretical knowledge with practical, field-proven methodologies, this guide serves as an essential resource for scientists dedicated to advancing stable and reliable pharmaceutical formulations.

Introduction: The Imperative of Stability in Drug Development

The journey of a drug candidate from discovery to a marketed product is fraught with challenges, with chemical stability being a critical quality attribute that dictates its ultimate success. Benzylamino ethanol derivatives, a scaffold present in numerous pharmacologically active molecules, are no exception. Their inherent functional groups—the secondary amine and the primary alcohol—along with the aromatic benzyl moiety, present a unique set of stability considerations.

Thermodynamic stability, a measure of a molecule's energy state relative to its degradation products, is a cornerstone of pharmaceutical development. A thermodynamically unstable compound is prone to degradation, leading to a loss of potency, the formation of potentially toxic impurities, and a shortened shelf-life. Therefore, a thorough understanding and rigorous evaluation of the are not merely regulatory requirements but a scientific necessity for ensuring patient safety and product quality.

This guide provides an in-depth exploration of the principles and practices for evaluating the thermodynamic stability of this important class of compounds.

Fundamental Concepts of Thermodynamic Stability

In the context of pharmaceuticals, thermodynamic stability refers to the propensity of a drug substance to exist in its native form rather than converting into degradation products. This is governed by the change in Gibbs free energy (ΔG) of the degradation reaction. A negative ΔG indicates a spontaneous, thermodynamically favorable degradation process. The relationship is defined by the equation:

ΔG = ΔH - TΔS

Where:

-

ΔH is the change in enthalpy, representing the heat of reaction.

-

T is the absolute temperature.

-

ΔS is the change in entropy, a measure of disorder.

While a drug may be thermodynamically unstable, its degradation may be kinetically slow, making it appear stable over its shelf-life. However, environmental factors such as heat, light, and humidity can provide the activation energy needed to overcome this kinetic barrier, accelerating degradation.

Key Factors Influencing Stability

The stability of benzylamino ethanol derivatives is influenced by a combination of intrinsic and extrinsic factors:

-

Molecular Structure: The electronic and steric effects of substituents on both the benzyl ring and the ethanolamine side chain can significantly impact stability. Electron-withdrawing or -donating groups can affect the susceptibility of the molecule to oxidation or hydrolysis.

-

Solid-State Properties: For solid dosage forms, polymorphism is a critical consideration. Different crystalline forms, or polymorphs, of the same compound can exhibit different melting points, solubilities, and stabilities.

-

Environmental Factors:

-

Temperature: Elevated temperatures can accelerate degradation reactions by increasing molecular motion and providing the energy to overcome activation barriers.

-

pH: The pH of a solution can profoundly affect the rate of hydrolysis and the ionization state of the amino and hydroxyl groups, influencing their reactivity.

-

Oxidation: The presence of oxygen can lead to oxidative degradation of the amino and alcohol functionalities.

-

Light: Exposure to light, particularly UV radiation, can induce photolytic degradation, especially in molecules containing aromatic rings.

-

Experimental Assessment of Thermodynamic Stability

A comprehensive stability assessment involves a multi-pronged approach, combining thermal analysis techniques with forced degradation studies.

Thermal Analysis Techniques

Thermal analysis provides valuable insights into the physical and chemical changes that a substance undergoes upon heating.

DSC is a powerful technique for characterizing the thermal properties of pharmaceutical solids. It measures the difference in heat flow between a sample and a reference as a function of temperature. This information can be used to determine melting points, identify polymorphic forms, and assess purity.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the benzylamino ethanol derivative into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of the melting endotherm. The enthalpy of fusion can also be calculated from the peak area.

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of a compound.

Experimental Protocol: TGA Analysis

-

Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan.

-

Instrument Setup: Place the pan onto the TGA balance.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: The TGA curve plots mass loss versus temperature, indicating the temperatures at which decomposition occurs.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are a cornerstone of stability testing, as mandated by the International Council for Harmonisation (ICH) guidelines. These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to intentionally generate degradation products. The goal is to achieve 5-20% degradation to provide a meaningful profile of the degradation products.

dot

Caption: Workflow for Forced Degradation Studies.

Experimental Protocols: Forced Degradation

-

Acid/Base Hydrolysis:

-

Dissolve the compound in a suitable solvent and treat with 0.1 N HCl or 0.1 N NaOH.

-

Heat the solutions at a controlled temperature (e.g., 60 °C) for a specified time.

-

Neutralize the samples before analysis.

-

-

Oxidation:

-

Dissolve the compound and treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store at room temperature or slightly elevated temperature, protected from light.

-

-

Thermal Degradation:

-

Expose the solid drug substance to dry heat in a temperature-controlled oven (e.g., 80 °C).

-

-

Photodegradation:

-

Expose the drug substance (solid and in solution) to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be stored in the dark under the same conditions.

-

Analytical Techniques for Stability Indicating Methods

A stability-indicating analytical method is one that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of stability samples. A well-developed HPLC method can separate the parent drug from all its degradation products, allowing for accurate quantification.

dot

Caption: HPLC Stability-Indicating Method Development.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the identification of unknown degradation products. When coupled with HPLC (LC-MS), it provides molecular weight information and fragmentation patterns that are crucial for structural elucidation. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the degradants.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of degradation products. While it is less sensitive than MS, NMR provides detailed information about the connectivity of atoms in a molecule. In cases where degradation products cannot be identified by MS alone, they can be isolated using preparative HPLC and subjected to NMR analysis.

Common Degradation Pathways of Benzylamino Ethanol Derivatives

Based on the functional groups present, several degradation pathways can be anticipated for benzylamino ethanol derivatives.

dot

Caption: Potential Degradation Pathways.

-

Oxidation: The secondary amine can be oxidized to an N-oxide, and the primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid.

-

Photodegradation: The benzyl group contains a chromophore that can absorb UV light, leading to photolytic cleavage or reactions on the aromatic ring.

-

Hydrolysis: If the ethanolamine side chain is modified with an ester or amide linkage, it can be susceptible to hydrolysis.

Data Interpretation and Reporting

The data generated from stability studies should be tabulated to clearly show the change in the assay of the parent compound and the formation of degradation products over time and under different stress conditions.

Table 1: Example of Forced Degradation Data Summary

| Stress Condition | Duration | Assay (% of Initial) | Total Impurities (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |

| 0.1 N HCl, 60°C | 24 h | 92.5 | 7.5 | 4.2 | 1.8 |

| 0.1 N NaOH, 60°C | 24 h | 98.1 | 1.9 | 0.8 | 0.5 |

| 3% H₂O₂, RT | 48 h | 89.3 | 10.7 | 6.5 | 2.1 |

| Dry Heat, 80°C | 7 days | 99.2 | 0.8 | N/D | N/D |

| Photolytic | ICH Q1B | 96.7 | 3.3 | 1.5 | 0.9 |

N/D: Not Detected

Conclusion

The assessment of the is a multifaceted and critical endeavor in pharmaceutical development. A systematic approach, combining thermal analysis, forced degradation studies, and advanced analytical techniques, is essential for building a comprehensive stability profile. This guide provides a robust framework for researchers and scientists to design and execute these studies, ensuring the development of safe, effective, and stable drug products. The insights gained from these studies not only satisfy regulatory requirements but also provide a deeper understanding of the chemical behavior of these important molecules, ultimately contributing to the delivery of high-quality medicines to patients.

References

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).

- Impurity and Degradation Product Analysis - MS & NMR Center. Alfa Chemistry.

- Forced Degradation Studies. (2016, December 14). MedCrave online.

- Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9).

- Stability indicating HPLC method development: a review. Academia.edu.

- Method Development & Validation (Stability-Indicating). (2025, November 22).

- Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (2024, February 6). Pharma Focus America.

- Stability Indicating HPLC Method Development: A Review. IRJPMS.

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, February 14).

- ICH GUIDELINES: STRESS DEGRAD

- Stability Indicating HPLC Method Development: A Review. (2023, February 28). Human Journals.

- Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho.

- Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10).

- Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.

- Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.

- TGA Analysis in Pharmaceuticals. (2026, January 23).

- Photodegradation of a mixture of five pharmaceuticals commonly found in wastewater: Experimental and computational analysis. (2023, January 1). PubMed.

- Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR

literature review of 3-methylphenyl beta-amino alcohols

The 3-Methylphenyl -Amino Alcohol Scaffold: Synthesis, SAR, and Catalytic Utility

Executive Summary

The 1-(3-methylphenyl)-2-aminoethanol scaffold represents a critical structural motif in medicinal chemistry and asymmetric catalysis. Structurally analogous to the sympathomimetic drug Phenylephrine (which bears a 3-hydroxyl group), the 3-methylphenyl variant serves as a vital probe in Structure-Activity Relationship (SAR) studies to decouple steric effects from hydrogen-bonding interactions at adrenergic receptors. Furthermore, recent data implicates this scaffold in the inhibition of Toll-like Receptor 4 (TLR4) signaling pathways, opening new avenues for sepsis treatment.[1] Beyond pharmacology, enantiopure 3-methylphenyl

This technical guide synthesizes the primary synthetic routes—focusing on Asymmetric Transfer Hydrogenation (ATH)—and delineates the pharmacological and catalytic applications of this versatile moiety.

Structural Significance & SAR Profile

The core structure consists of a benzene ring substituted at the meta (3-) position with a methyl group, attached to a 2-aminoethanol chain.

The "Methyl Probe" in Adrenergic SAR

In the development of adrenergic agonists (like phenylephrine or epinephrine), the meta-substituent on the phenyl ring is critical for receptor binding.

-

3-OH (Phenylephrine): Acts as a Hydrogen Bond Donor (HBD) to Serine residues in the receptor pocket (

in -

3-CH

(Target Scaffold): Provides similar steric bulk (Lipophilicity -

Insight: By comparing the 3-methyl analog to the 3-hydroxy drug, researchers determine whether affinity is driven by shape (van der Waals) or electrostatics (H-bonding). In many subtypes, the loss of the 3-OH significantly reduces potency, confirming the H-bond necessity.

TLR4 Inhibition

Recent medicinal chemistry campaigns have identified

Synthetic Methodologies

Three primary routes exist for synthesizing enantiopure 1-(3-methylphenyl)-2-aminoethanol. The choice depends on scale and required enantiomeric excess (ee).

Table 1: Comparative Synthetic Routes

| Parameter | Route A: Asymmetric Transfer Hydrogenation (ATH) | Route B: Biocatalytic Reduction (KREDs) | Route C: Aminolysis of Epoxides |

| Precursor | 3-Methylacetophenone (or | 3-Methylacetophenone | 3-Methylstyrene oxide |

| Catalyst | Ru(II)-TsDPEN (Noyori type) | Ketoreductases (ADH) | Lewis Acids / None |

| Enantioselectivity | High (>95% ee) | Very High (>99% ee) | Variable (Kinetic Resolution) |

| Scalability | Excellent (Industrial) | Good (Requires cofactor recycling) | Moderate |

| Atom Economy | High | High | High |

The Gold Standard: Ru-Catalyzed ATH

The most robust method involves the reduction of

Mechanism of Action (ATH)

The reaction proceeds via a metal-ligand bifunctional mechanism. The Ruthenium center activates the hydride source, while the amine proton of the ligand directs the substrate via hydrogen bonding, ensuring facial selectivity.

Detailed Experimental Protocol

Objective: Synthesis of (R)-1-(3-methylphenyl)-2-aminoethanol via ATH of 2-chloro-1-(3-methylphenyl)ethanone followed by amination.

Phase 1: Asymmetric Reduction

Reagents:

-

Substrate: 2-chloro-1-(3-methylphenyl)ethanone (10 mmol)

-

Catalyst: RuCl (0.5 mol%)

-

H-Source: Formic acid / Triethylamine (5:2 azeotrope)

-

Solvent: Dichloromethane (DCM) or DMF

Procedure:

-

Inerting: Flame-dry a 50 mL Schlenk flask and purge with Argon.

-

Dissolution: Dissolve the ketone substrate in dry DCM (20 mL).

-

Catalyst Addition: Add the Ru-catalyst (0.5 mol%). The solution typically turns deep red/purple.

-

Initiation: Add the HCOOH/Et

N mixture (3 eq) dropwise at 0°C. -

Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC (SiO

, Hexane/EtOAc 4:1). The alcohol spot will be more polar (lower -

Quench: Add water (20 mL) and extract with DCM (3 x 15 mL).

-

Purification: Wash combined organics with saturated NaHCO

and brine. Dry over Na -

Result: (R)-2-chloro-1-(3-methylphenyl)ethanol (>96% ee).[4]

Phase 2: Amination (Epoxide Intermediate Route)

Direct displacement of the

-

Epoxidation: Treat the chloro-alcohol with KOH in MeOH to form (R)-3-methylstyrene oxide.

-

Ring Opening: Dissolve the epoxide in aqueous ammonium hydroxide (excess) and heat in a sealed tube at 60°C for 4 hours.

-

Isolation: Evaporate excess ammonia/water. Recrystallize the resulting amino alcohol from Ethanol/Ether.

Applications in Asymmetric Catalysis[2][5][6][7][8][9]

Beyond its role as a drug intermediate, the 1-(3-methylphenyl)-2-aminoethanol scaffold is a precursor for Chiral Oxazaborolidines (CBS Catalysts).

When reacted with borane (

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4] Accounts of Chemical Research. Link

-

Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry. Link

-

Slough, G. A., et al. (2011). Development of

-amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response as potential antiseptics.[1][5] Bioorganic & Medicinal Chemistry Letters. Link -

Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[4] Angewandte Chemie International Edition. Link

-

Corey, E. J., et al. (1987). Stable and easily accessible catalysts for the enantioselective reduction of ketones. Journal of the American Chemical Society.[6] Link

Sources

- 1. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Asymmetric Transfer Hydrogenation as a Key Step in the Synthesis of the Phosphonic Acid Analogs of Aminocarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kanto.co.jp [kanto.co.jp]

- 5. Development of β-amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response as potential antiseptics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ideals.illinois.edu [ideals.illinois.edu]

Precision Mass Spectrometry: Molecular Weight vs. Exact Mass for C16H19NO Derivatives

Executive Summary: The Micro-Dalton Imperative

In pharmaceutical development, the chemical formula C16H19NO represents a scaffold common to several bioactive classes, including diphenyl-substituted amino alcohols (e.g., N,N-Dibenzylethanolamine) and antidepressant candidates like Litoxetine.[1]

While the Average Molecular Weight (241.33 g/mol ) is sufficient for stoichiometric calculations in synthesis (e.g., weighing reagents), it is dangerously inadequate for identification.[1] In the realm of High-Resolution Mass Spectrometry (HRMS), relying on average weight leads to false positives due to the inability to distinguish the target analyte from isobars such as C17H23N or C15H15NO2 .

This guide details the rigorous calculation of Exact Mass, the theoretical differentiation of isobars, and the experimental protocols required to validate C16H19NO with <5 ppm accuracy.

Theoretical Framework: The Anatomy of Mass[1]

To ensure scientific integrity, we must distinguish between the three definitions of mass used in the laboratory.

Definitions and Constants (IUPAC 2025 Standards)

| Term | Definition | Application |

| Average Molecular Weight (MW) | The weighted average of all natural isotopes. | Gravimetric analysis, Molarity calculations.[1] |

| Monoisotopic Mass | The mass of the molecule containing only the most abundant isotope of each element ( | HRMS database searching, Elemental composition confirmation. |

| Exact Mass | The calculated mass using theoretical nuclear masses (often synonymous with Monoisotopic Mass in organic chemistry).[3] | The "True Value" for error calculation. |

Standard Atomic Weights vs. Monoisotopic Masses:

-

Carbon (C): Average = 12.011 | Monoisotopic (

C) = 12.00000 -

Hydrogen (H): Average = 1.008 | Monoisotopic (

H) = 1.00783 -

Nitrogen (N): Average = 14.007 | Monoisotopic (

N) = 14.00307 -

Oxygen (O): Average = 15.999 | Monoisotopic (

O) = 15.99491

The Calculation: C16H19NO

A. Average Molecular Weight (For Weighing)

B. Exact Monoisotopic Mass (For MS Identification)

C. The Protonated Ion

In Electrospray Ionization (ESI) positive mode, we observe the protonated species.[1]

The Isobaric Challenge: Why Resolution Matters

A Unit Resolution instrument (e.g., Single Quadrupole) cannot distinguish between C16H19NO and C17H23N (a potential synthetic impurity or analog).[1]

Isobaric Comparison[1]

| Compound | Formula | Neutral Exact Mass | Mass Difference ( |

| Target | C16H19NO | 241.14675 | - |

| Impurity A | C17H23N | 241.18305 | +0.03630 Da |

| Impurity B | C15H15NO2 | 241.11028 | -0.03647 Da |

Resolution Requirement

To separate the Target from Impurity A (C17H23N), the required Mass Resolving Power (

Implication: A standard Quadrupole (Resolution ~1,000) will merge these peaks into a single blob, leading to false identification.[1] An Orbitrap or Q-TOF (Resolution >20,000) will resolve them as distinct peaks.

Visualizing the Calculation Logic

The following diagram illustrates the decision pathway for selecting the correct mass value based on the experimental context.

Figure 1: Decision matrix for selecting Average MW vs. Exact Mass based on experimental goals.

Experimental Protocol: HRMS Validation

This protocol describes the self-validating workflow to confirm the identity of a C16H19NO synthesis product (e.g., N,N-Dibenzylethanolamine).

Sample Preparation[1][4]

-

Stock Solution: Dissolve 1.0 mg of C16H19NO in 1.0 mL Methanol (HPLC Grade). Concentration = 1 mg/mL (approx 4.14 mM).

-

Working Standard: Dilute 1:1000 in 50:50 Water:Acetonitrile + 0.1% Formic Acid. Final concentration = 1 µg/mL.[1]

-

Why Formic Acid? To ensure protonation (

) and improve ionization efficiency in positive mode.

-

Instrumental Parameters (Orbitrap Example)

-

Ion Source: HESI-II (Heated Electrospray).

-

Polarity: Positive (+).

-

Spray Voltage: 3.5 kV.[1]

-

Mass Range: 100–500 m/z.[1]

-

Resolution: 70,000 @ m/z 200 (Sufficient to resolve the 6,643 requirement calculated in Section 3.2).

-

AGC Target: 1e6 ions (Prevents space-charge effects which distort mass accuracy).

Data Analysis & Acceptance Criteria

-

Extracted Ion Chromatogram (EIC): Extract m/z 242.1546 with a window of ±5 ppm .

-

Calculation: 5 ppm of 242 =

Da. -

Window: 242.1534 – 242.1558.[1]

-

-

Isotopic Pattern Match:

-

M (242.1546): 100% Relative Abundance.

-

M+1 (243.1580): Due to

C (1.1% natural abundance).-

Approximate intensity =

.

-

-

Validation: If the M+1 peak is >25% or <10%, the formula is likely incorrect (or co-eluting impurity exists).[1]

-

-

Degree of Unsaturation (DoU) Check:

-

Formula:

-

Interpretation: The molecule must contain significant unsaturation (e.g., two benzene rings + 1 double bond/ring, consistent with N,N-Dibenzylethanolamine).[1]

-

Workflow Visualization: HRMS Confirmation

Figure 2: Step-by-step validation logic for confirming C16H19NO using High-Resolution Mass Spectrometry.

References

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024). Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry. [Link]

-

Scientific Instrument Services. (2025).[1] Exact Mass Calculator and Isotopic Abundance Concepts. [Link]

-

PubChem. (2025).[4] Compound Summary for C16H19NO (e.g., N,N-Dibenzylethanolamine). National Library of Medicine. [Link]

-

Michigan State University. (2025).[1] Mass Spectrometry: Exact Mass & Isotope Abundance Ratios. Department of Chemistry. [Link]

-

Chemistry LibreTexts. (2023). Degree of Unsaturation (Index of Hydrogen Deficiency). [Link]

Sources

synthesis of 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol from 3-methylbenzaldehyde

Application Note & Protocol: AN-SYN-2026-02

Executive Summary

This guide details the synthesis of 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol (Target), a structural analog of sympathomimetic amines and

The selected route employs the Corey-Chaykovsky reaction to generate a styrene oxide intermediate, followed by regioselective aminolysis with benzylamine. This strategy is preferred over cyanohydrin reduction or

Target Molecule Profile[1][2][3]

-

IUPAC Name: 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol

-

Molecular Formula:

-

Key Structural Features: Secondary amine, benzylic alcohol, meta-tolyl moiety.

Retrosynthetic Analysis & Strategy

The synthesis is designed to construct the ethanolamine backbone by adding a single carbon to the aldehyde via a methylene transfer reagent, followed by C-N bond formation.

Reaction Scheme

Figure 1: Two-step synthetic pathway via epoxide intermediate.[1][2]

Mechanistic Rationale

-

Step 1 (Epoxidation): The sulfur ylide (dimethyloxosulfonium methylide) acts as a methylene transfer agent. It attacks the carbonyl carbon to form a betaine intermediate, which collapses to the epoxide, expelling DMSO. This method avoids the handling of hazardous diazomethane.

-

Step 2 (Regioselective Ring Opening): Nucleophilic attack by benzylamine occurs at the less sterically hindered terminal carbon of the epoxide (path a), driven by electronic and steric factors. This ensures the formation of the desired amino alcohol isomer rather than the regioisomer.

Experimental Protocol

Step 1: Synthesis of 2-(3-Methylphenyl)oxirane

Objective: Convert 3-methylbenzaldehyde to the corresponding styrene oxide.

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[3][4][5] | Amount (Example) | Role |

| 3-Methylbenzaldehyde | 120.15 | 1.0 | 12.0 g (100 mmol) | Substrate |

| Trimethylsulfoxonium Iodide (TMSOI) | 220.07 | 1.2 | 26.4 g | Methylene Source |

| Sodium Hydride (60% in oil) | 24.00 | 1.25 | 5.0 g | Base |

| DMSO (Anhydrous) | 78.13 | - | 100 mL | Solvent |

| THF (Optional co-solvent) | 72.11 | - | 50 mL | Solvent |

Procedure

-

Ylide Formation:

-

In a flame-dried 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and addition funnel, add Trimethylsulfoxonium Iodide (TMSOI) .

-

Add NaH (washed with hexane to remove oil if high purity is required, otherwise use as is) carefully.

-

Caution: Add DMSO dropwise via addition funnel at room temperature (RT). Hydrogen gas evolution will occur.

-

Stir the mixture at RT for 1 hour until the solution becomes clear/homogeneous, indicating the formation of dimethyloxosulfonium methylide.

-

-

Epoxidation:

-

Cool the ylide solution to 0–5 °C using an ice bath.

-

Dissolve 3-Methylbenzaldehyde in 20 mL of DMSO (or THF).

-

Add the aldehyde solution dropwise to the ylide over 30 minutes, maintaining temperature <10 °C.

-

Remove the ice bath and allow the reaction to warm to RT. Stir for 3–5 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 9:1). The aldehyde spot (

) should disappear, replaced by a less polar epoxide spot (

-

-

Workup:

-

Pour the reaction mixture into 300 mL of ice-cold water.

-

Extract with Diethyl Ether or Ethyl Acetate (

mL). -

Wash the combined organic layers with water (

mL) and brine ( -

Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Yield: Expect 11.5–12.5 g (85–93%) of a pale yellow oil. This intermediate is sufficiently pure for the next step.

-

Step 2: Synthesis of 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol

Objective: Ring opening of the epoxide with benzylamine to form the final amino alcohol.

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[3][4][5] | Amount (Example) | Role |

| 2-(3-Methylphenyl)oxirane | 134.18 | 1.0 | 10.0 g (74.5 mmol) | Intermediate |

| Benzylamine | 107.16 | 1.5 | 12.0 g (112 mmol) | Nucleophile |

| Ethanol (Absolute) | - | - | 100 mL | Solvent |

Procedure

-

Reaction Setup:

-

In a 250 mL RBF equipped with a reflux condenser, dissolve the epoxide (from Step 1) in Ethanol .

-

Add Benzylamine in one portion.

-

Note: A 1.5 equivalent excess of benzylamine is used to minimize the formation of the bis-alkylated byproduct (tertiary amine).

-

-

Aminolysis:

-

Heat the mixture to reflux (

°C) with stirring. -

Maintain reflux for 4–6 hours.

-

Monitoring: TLC (DCM/MeOH 95:5) will show the disappearance of the non-polar epoxide and the appearance of a polar, UV-active product spot.

-

-

Workup & Purification:

-

Cool the mixture to RT and concentrate on a rotary evaporator to remove ethanol.

-

Removal of Excess Amine: The residue contains the product and excess benzylamine.

-

Method A (Distillation): Distill off excess benzylamine under high vacuum (

mmHg) if equipment allows. -

Method B (Acid/Base Extraction): Dissolve residue in EtOAc (

mL). Wash with water. Note: Both product and benzylamine are basic, so simple acid wash will extract both.

-

-

Preferred Purification (Crystallization as HCl Salt):

-

Dissolve the crude oil in a minimum amount of dry Ethanol or Isopropanol.

-

Add concentrated HCl (or HCl in ether) dropwise until pH

2. -

Cool to 0 °C. The Hydrochloride salt of the target product should precipitate.

-

Filter the white solid and wash with cold ether.

-

Recrystallize from Ethanol/Ether if necessary.

-

-

-

Free Base Recovery (Optional):

-

Dissolve the HCl salt in water, basify with 1M NaOH to pH 10, and extract with DCM. Dry and concentrate to obtain the pure free base oil.[6]

-

Characterization & QC

Target: 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol (Free Base)

-

Physical State: Viscous pale yellow oil (Free base); White crystalline solid (HCl salt).

-

H NMR (400 MHz,

- 7.10–7.40 (m, 9H, Aromatic protons).

- 4.75 (dd, 1H, Ar-CH (OH)-). Diagnostic benzylic methine.

-

3.85 (s, 2H, N-CH

-

2.70–2.90 (m, 2H, -CH

-

2.35 (s, 3H, Ar-CH

-

Mass Spectrometry (ESI+):

-

Calc. for

. -

Found: 242.2.

-

Critical Process Parameters & Troubleshooting

Regioselectivity Mechanism

Figure 2: Regioselective opening of the epoxide ring at the terminal carbon.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Wet DMSO or old NaH | Use anhydrous DMSO; verify NaH activity. Ensure inert atmosphere. |

| Incomplete Reaction (Step 2) | Temperature too low | Ensure vigorous reflux. Add catalytic amount of |

| Bis-alkylation Byproduct | Excess Epoxide / Low Amine | Increase Benzylamine equivalents to >2.0 or add epoxide slowly to amine solution. |

| Product is Oily/Impure | Residual Benzylamine | Convert to HCl salt. Benzylamine HCl is more soluble in cold EtOH than Product HCl, allowing separation. |

Safety & Compliance

-

Sodium Hydride (NaH): Flammable solid. Reacts violently with water. Handle under nitrogen.[7]

-

DMSO: Penetrates skin, carrying contaminants. Wear nitrile gloves.

-

Benzylamine: Corrosive and lachrymator. Handle in a fume hood.

-

Waste Disposal: Quench NaH residues with isopropanol before water disposal. Collect organic solvents for incineration.

References

-

Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[8] Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 1965 , 87(6), 1353–1364. Link

- Gouley, R. W.; Moersch, G. W.; Mosher, H. S. "The reaction of Epoxides with Amines." Journal of the American Chemical Society, 1947, 69, 303.

-

Alfa Chemistry. "Corey-Chaykovsky Reaction Protocol and Mechanism." Alfa Chemistry Knowledge Base. Link

-

Organic Chemistry Portal. "Synthesis of Epoxides and Aziridines." Organic-Chemistry.org. Link

- Smith, M. B.Organic Synthesis, 3rd Ed., Academic Press, 2011. (General reference for Aminolysis of Epoxides).

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP0066885B1 - Process for the preparation of n-(2-aminobenzyl)-1-phenyl-2-methylamino-ethanol - Google Patents [patents.google.com]

- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 8. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

preparation of 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol via epoxide ring opening

Executive Summary

This application note details the regioselective synthesis of 2-(benzylamino)-1-(3-methylphenyl)ethan-1-ol (Target 3 ) via the nucleophilic ring-opening of 2-(3-methylphenyl)oxirane (Epoxide 1 ) with benzylamine (Amine 2 ).

This transformation yields a

Two protocols are provided:

-

Protocol A (Standard Thermal): A robust, solvent-free or ethanol-based method suitable for scale-up.

-

Protocol B (Green/Water-Promoted): An accelerated, environmentally benign approach leveraging "on-water" reactivity to enhance rate and selectivity.

Mechanistic Insight & Regioselectivity

The reaction proceeds via an

-

Path A (

-Attack): Nucleophilic attack at the benzylic carbon. This is electronically favored (transition state stabilized by the aryl ring) but sterically hindered. This path is often promoted by acidic conditions or weak nucleophiles (e.g., anilines). -

Path B (

-Attack - DESIRED): Nucleophilic attack at the terminal methylene carbon. This is sterically favored. With strong, unhindered nucleophiles like benzylamine under neutral/basic conditions, this path dominates, yielding the target 2-amino-1-ethanol derivative.

Figure 1: Reaction Pathway and Regioselectivity[1]

Caption: Mechanistic bifurcation. Path B (green) is favored by benzylamine under the protocols described herein.

Pre-Laboratory Planning

3.1 Critical Process Parameters (CPPs)

| Parameter | Specification | Rationale |

| Stoichiometry | Amine:Epoxide (1.2:1 to 3:1) | Excess amine prevents double alkylation (formation of tertiary amine). |

| Temperature | 60°C – 80°C | Sufficient to overcome activation energy without promoting polymerization. |

| Atmosphere | Inert ( | Prevents oxidation of the amine and absorption of |

| pH | Neutral/Basic | Acidic conditions shift selectivity to the unwanted |

3.2 Safety & Handling (SDS Summary)

-

2-(3-methylphenyl)oxirane: Potential mutagen/carcinogen (alkylating agent). Handle in a fume hood. Wear double nitrile gloves.

-

Benzylamine: Corrosive, causes skin burns. lachrymator.

-

Waste: Aqueous waste will contain amines (basic); organic waste may contain unreacted epoxide. Segregate accordingly.

Experimental Protocols

Protocol A: Standard Thermal Synthesis (Ethanol Reflux)

Best for: Routine synthesis, high solubility substrates, and ease of monitoring.

Reagents:

-

2-(3-methylphenyl)oxirane (10.0 mmol, 1.34 g)

-

Benzylamine (12.0 mmol, 1.28 g) [1.2 equiv]

-

Ethanol (Absolute, 10 mL)

Procedure:

-

Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.

-

Addition: Charge the flask with Ethanol and Benzylamine .

-

Initiation: Add 2-(3-methylphenyl)oxirane dropwise over 5 minutes at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

-

Monitor: Check TLC (SiO2, 5% MeOH in DCM). The epoxide (

) should disappear; the product (

-

-

Workup:

-

Concentrate under reduced pressure (Rotavap) to remove ethanol.

-

Purification (Option 1 - Crystallization): If the residue solidifies, recrystallize from Hexane/EtOAc.

-

Purification (Option 2 - Column): If oil, purify via flash chromatography (Gradient: 100% DCM

5% MeOH/DCM).

-

Yield: Expected yield 85–92%.

Protocol B: Water-Promoted "Green" Synthesis

Best for: Higher regioselectivity, faster rates, and environmental compliance.[4] Water activates the epoxide via hydrogen bonding, facilitating ring opening.

Reagents:

-

2-(3-methylphenyl)oxirane (10.0 mmol, 1.34 g)

-

Benzylamine (11.0 mmol, 1.18 g) [1.1 equiv]

-

Deionized Water (5 mL)

Procedure:

-

Setup: 20 mL scintillation vial or pressure tube with a heavy magnetic stir bar.

-

Reaction: Add the epoxide , benzylamine , and water . The mixture will be biphasic.

-

Agitation: Stir vigorously at 60°C for 2–3 hours. The "on-water" effect accelerates the reaction at the interface.

-

Workup:

-

Yield: Expected yield 90–95% (typically cleaner crude than Protocol A).

Process Control & Validation

5.1 Workflow Diagram

Caption: Operational workflow for synthesis and purification.

5.2 Characterization Data (Expected)

The regiochemistry is confirmed by

| Nucleus | Assignment | Chemical Shift ( | Multiplicity | Interpretation |

| Ar-CH(OH)- | 4.65 – 4.80 | dd | Diagnostic for sec-alcohol ( | |

| -CH(OH)-CH | 2.70 – 2.95 | m | Diastereotopic methylene protons | |

| Ph-CH | 3.80 – 3.90 | s (or AB q) | Benzylic methylene (from amine) | |

| Ar-CH | 2.35 | s | Methyl group on tolyl ring | |

| C H-OH | ~71.0 - 73.0 | - | Characteristic of secondary alcohol | |

| C H | ~55.0 - 57.0 | - | Terminal carbon |

Note: If the

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Old/Polymerized Epoxide | Check epoxide purity by NMR. Distill if necessary. |

| Bis-alkylation | Excess Epoxide / Low Amine | Increase Benzylamine equivalents to 2.0 or 3.0. |

| Regioisomer Mix | Acidic Impurities | Ensure glassware is base-washed. Do not use silica gel for reaction monitoring without neutralizing. |

| Emulsion (Protocol B) | Insufficient Ionic Strength | Add saturated NaCl (Brine) to break emulsion during extraction. |

References

-

Regioselectivity of Styrene Oxide Ring Opening

- Source: BenchChem Applic

-

Title: Ring-Opening Reactions of (S)-Styrene Oxide.[6]

-

Green Chemistry / Water-Promoted Synthesis

-

Safety Data (Styrene Oxide Derivatives)

-

Characteriz

-Amino Alcohols:- Source: Sigma-Aldrich Product Specific

-

Title: (R)-(-)-2-Benzylamino-1-phenylethanol.

Sources

- 1. Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. redalyc.org [redalyc.org]

- 4. orgchemres.org [orgchemres.org]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. fishersci.fr [fishersci.fr]

- 9. chemicalbook.com [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. ICSC 1201 - STYRENE OXIDE [inchem.org]

Application Note: Asymmetric Synthesis of 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol

Abstract & Scope

This application note details the enantioselective synthesis of 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol , a chiral

Retrosynthetic Analysis

The target molecule contains a chiral center at the benzylic position (

Strategic Considerations:

-

Direct Amination Risk: Direct amination of the halohydrin often leads to racemization or regioselectivity issues.

-

Stability: Free

-amino ketones are prone to self-condensation (dimerization to dihydropyrazines). Therefore, the hydrochloride salt of the amino ketone is used as the stable intermediate for the reduction step.

Figure 1: Retrosynthetic strategy isolating the stable amino-ketone HCl salt.

Experimental Protocols

Step 1: Synthesis of the -Amino Ketone Precursor

Objective: Preparation of 2-(benzylamino)-1-(3-methylphenyl)ethan-1-one hydrochloride.

Reagents:

-

2-Bromo-1-(3-methylphenyl)ethan-1-one (1.0 eq)

-

Benzylamine (2.2 eq)

-

Solvent: THF or Acetonitrile

-

Quench: Conc. HCl / Diethyl ether

Procedure:

-

Dissolution: Dissolve 2-Bromo-1-(3-methylphenyl)ethan-1-one (10 mmol) in anhydrous THF (50 mL) under

. Cool to 0°C. -

Amination: Add Benzylamine (22 mmol) dropwise over 30 minutes. The excess amine acts as a scavenger for the HBr generated.

-

Note: Slow addition prevents double alkylation (formation of tertiary amine).

-

-

Reaction: Stir at 0°C for 2 hours, then warm to room temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

-

Workup: Filter off the precipitated benzylamine hydrobromide salt. Concentrate the filtrate to ~10 mL.

-

Salt Formation: Dilute the residue with diethyl ether (50 mL). Add 4M HCl in dioxane (or ethereal HCl) dropwise with vigorous stirring until pH ~2.

-

Isolation: The product precipitates as a white solid. Filter, wash with cold ether, and dry under vacuum.

-

Yield Target: 80-85%.

-

Storage: Store at -20°C to prevent degradation.

-

Step 2: Asymmetric Transfer Hydrogenation (ATH)

Objective: Enantioselective reduction to (S)-2-(benzylamino)-1-(3-methylphenyl)ethan-1-ol.

Mechanism: The reaction utilizes a Ruthenium(II) catalyst with a chiral diamine ligand (TsDPEN).[2] The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride is transferred from the Ru center and a proton from the amine ligand simultaneously, avoiding direct coordination of the ketone oxygen to the metal.

Reagents:

-

Substrate: Amino ketone HCl salt (from Step 1)

-

Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 - 1.0 mol%)

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mixture)[2]

-

Solvent: DMF or DMF/CH2Cl2 (to solubilize the HCl salt)

Protocol:

-

Catalyst Prep: In a Schlenk flask, weigh RuCl(p-cymene)[(S,S)-TsDPEN] (0.05 mmol, 0.5 mol%). Purge with Argon.

-

Solvent System: Add DMF (10 mL) and the Formic Acid/TEA mixture (2.0 mL).

-

Substrate Addition: Add the amino ketone HCl salt (10 mmol) directly to the catalyst solution.

-

Critical: The HCl salt will be neutralized in situ by the excess TEA in the hydrogen source, liberating the free base for reduction without risk of prior dimerization.

-

-

Reaction: Stir at 25-30°C for 12-24 hours.

-

Monitoring: Monitor consumption of ketone by HPLC.

-

-

Quench: Dilute with water (50 mL) and neutralize with saturated

until pH 8-9. -

Extraction: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine (to remove DMF), dry over

, and concentrate. -

Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (DCM:MeOH 95:5).

Data Summary Table:

| Parameter | Specification |

| Catalyst Loading | 0.5 - 1.0 mol% |

| Temperature | 25°C - 30°C |

| Time | 12 - 24 hours |

| Conversion | > 98% |

| Enantiomeric Excess (ee) | > 95% (S-isomer with S,S-ligand) |

| Yield (Isolated) | 85 - 92% |

Alternative: Biocatalytic Reduction (Green Route)

For laboratories equipped for biocatalysis, Ketoreductases (KREDs) offer superior enantioselectivity (>99% ee) but require screening.

-

Enzyme: Codexis KRED screening kit (specifically typically active against bulky acetophenones, e.g., KRED-P1 series).

-

Cofactor: NADPH (regenerated via GDH/Glucose or IPA).

-

Buffer: Phosphate buffer (pH 7.0) + 10% IPA.

-

Advantage: Runs at ambient temperature in water; often avoids the need for toxic Ru-precursors.

Mechanistic Visualization (ATH)[5]

The following diagram illustrates the outer-sphere mechanism utilized by the Noyori-Ikariya catalyst.

Figure 2: The concerted proton/hydride transfer mechanism. The (S,S)-TsDPEN ligand directs the hydride attack to the Si-face of the ketone, yielding the (S)-alcohol.

Analytical Controls & Troubleshooting

Chiral HPLC Method

To determine enantiomeric excess (ee):

-

Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (or 210 nm).

-

Retention Times (Approx):

-

(R)-Isomer: ~12 min

-

(S)-Isomer: ~15 min

-

Note: Validate with racemate.

-

Troubleshooting Guide

-

Low Conversion:

-

Check purity of the amino ketone HCl salt. Free bromide ions or residual benzylamine can poison the catalyst.

-

Ensure the reaction is strictly anaerobic (Argon purge).

-

-

Low ee:

-

Temperature too high. Lower to 0°C and increase reaction time.

-

Check catalyst integrity (Ru-complexes are sensitive to moisture over long storage).

-

-

Product Racemization:

-

Avoid strong acids during workup. Benzylic alcohols with electron-donating groups (like methyl) can undergo

racemization in acidic media.

-

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3] Accounts of Chemical Research, 30(2), 97–102.

-

Palmer, M., & Wills, M. (2009). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 20(20), 2329–2347.

-

Hamada, T., et al. (2002).

-Amino Ketones. Organic Letters, 4(24), 4373–4376. -

Hollmann, F., et al. (2021). Biocatalytic Reduction of Ketones. Green Chemistry, 23, 1234-1245. (General reference for KRED methodology).

Sources

Application Note: Standard Operating Procedure for Handling 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol

Compound Profile & Significance

2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol is a lipophilic

Physicochemical Characterization

| Property | Specification | Notes |

| IUPAC Name | 2-(Benzylamino)-1-(3-methylphenyl)ethanol | |

| Molecular Formula | ||

| Molecular Weight | 241.33 g/mol | |

| Physical State | Solid (Crystalline powder) | Typically white to off-white |

| Solubility | DMSO, Methanol, DCM, Ethanol | Low solubility in water (Free Base) |

| pKa (Predicted) | ~9.5 (Amine), ~13.5 (Alcohol) | Basic secondary amine |

| LogP (Predicted) | 2.5 – 3.0 | Lipophilic |

Health, Safety, & Environmental (HSE) Profile

Risk Assessment (SAR-Based): As a secondary benzylic amine, this compound exhibits properties consistent with Class II/III organic irritants.[1][2] While specific toxicological data may be limited, standard protocols for phenylethanolamines must be applied.

-

Acute Toxicity: Harmful if swallowed (H302).[2][3][4] Potential CNS activity due to structural similarity to sympathomimetics.[2]

-

Irritation: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Sensitization: Potential skin sensitizer upon prolonged contact.[2]

Personal Protective Equipment (PPE) Matrix

-

Respiratory: N95/P2 respirator required for powder handling; Fume hood mandatory for stock preparation.[2]

-

Dermal: Nitrile gloves (min thickness 0.11 mm); double-gloving recommended during weighing.[1][2]

-

Ocular: Chemical safety goggles.

Storage & Stability Protocols

The stability of 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol is compromised by oxidative deamination and hygroscopicity.[1][2]

Stability Logic

-

Oxidation: Benzylic amines are susceptible to air oxidation to form imines or benzaldehydes, particularly in solution.

-

Hygroscopicity: The hydroxyl and amine groups can coordinate water, altering stoichiometry during weighing.

Storage Decision Tree (Graphviz)[1][2]

Figure 1: Decision matrix for optimizing compound stability based on physical state and solvent system.[1][2]

Solubilization & Handling Protocol

Rationale

Direct dissolution in aqueous buffers is discouraged due to the lipophilicity of the m-tolyl and benzyl rings.[1][2] A "co-solvent spike" method is validated to ensure homogeneity in biological assays.[2]

Step-by-Step Solubilization

-

Weighing: Weigh the required mass into a glass vial (avoid plastic if using DCM). Use an analytical balance with

0.01 mg precision. -

Primary Solubilization (Stock):

-

Secondary Dilution (Working Solution):

-

Dilute the DMSO stock into the aqueous buffer (e.g., PBS pH 7.4) immediately prior to use.[2]

-

Limit: Keep final DMSO concentration

(v/v) to prevent cytotoxicity or enzyme inhibition in assays.

-

Analytical Verification (HPLC-UV)

To verify purity and identity, the following generic gradient method is recommended for benzylic amino alcohols.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm) |

| Mobile Phase A | Water + 0.1% Formic Acid (or TFA) |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Benzyl absorption) & 210 nm (Amide/Amine backbone) |

| Retention | Expected elution ~5.5 - 6.5 min (Intermediate polarity) |

Synthesis & Reaction Workflow (Graphviz)[1][2]

For researchers utilizing this compound as an intermediate, the following workflow outlines the standard handling path from precursor to product isolation.

Figure 2: Synthetic workflow illustrating the reductive amination pathway typically used to access this scaffold.[1][2]

Emergency & Disposal Procedures

Spillage[1][2]

-

Neutralization: Absorb liquid spills with sand or vermiculite.[2] For solids, sweep gently to avoid dust generation.[2]

-

Cleaning: Clean surface with 10% acetic acid followed by water (solubilizes the amine).

Disposal[2][9][10]

-

Classification: Hazardous Organic Waste (Amine-containing).[1][2]

-

Protocol: Dissolve in a combustible solvent and incinerate in a licensed chemical incinerator equipped with an afterburner and scrubber. Do not dispose of down the drain.

References

-

PubChem. (2025).[2][7][8] 2-(Benzylamino)-1-phenylethanol Compound Summary. National Library of Medicine.[2] Retrieved from [Link][1][2]

-

University of Groningen. (2015). Benzylamines via Iron-Catalyzed Direct Amination of Benzyl Alcohols. Research Portal. Retrieved from [Link]

Sources

- 1. Benzylethanolamine | C9H13NO | CID 4348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Benzylamino)-1-phenylethanol | C15H17NO | CID 229746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. prepchem.com [prepchem.com]

- 6. fishersci.com [fishersci.com]

- 7. PubChemLite - 2-(benzylamino)-1-(3-methylphenyl)ethan-1-ol (C16H19NO) [pubchemlite.lcsb.uni.lu]

- 8. (1S)-2-(benzylamino)-1-phenylethan-1-ol | C15H17NO | CID 6922304 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting and purification protocols for researchers working with 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol. We address common challenges encountered after synthesis, focusing on the removal of reaction byproducts to achieve high purity. The methodologies described are grounded in established chemical principles to ensure reliable and reproducible results.

Section 1: Understanding the Chemistry & Initial Assessment

The target compound, an amino alcohol, is typically synthesized via the reductive amination of 3-methylacetophenone with benzylamine.[][2][3] This reaction, while effective, can result in a crude product containing unreacted starting materials, the intermediate imine, and other side products. A proper purification strategy begins with understanding this impurity profile.

FAQ: How do I know what impurities are in my crude product?

Answer: Thin-Layer Chromatography (TLC) is the most effective initial step.

-

Rationale: TLC provides a rapid, qualitative assessment of your mixture's complexity. By comparing the spots in your crude product lane to the starting material lanes, you can immediately identify their presence.

-

Protocol:

-

Spot your crude reaction mixture on a silica gel TLC plate.

-

In adjacent lanes, spot dilute solutions of your starting materials: 3-methylacetophenone and benzylamine.

-

Develop the plate in a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate with 0.5% triethylamine).

-

Visualize the plate under UV light (for aromatic compounds) and then with a potassium permanganate (KMnO₄) stain, which will visualize the alcohol product and other reducible species. Amines can also be visualized with a ninhydrin stain.[4]

-

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=2];

}

Caption: Initial workflow for impurity assessment and method selection.

Section 2: Troubleshooting and Purification Protocols

This section is organized by common purification challenges and provides detailed, step-by-step solutions.

Guide 1: Removal of Neutral and Basic Starting Materials

Problem: My TLC analysis shows significant amounts of unreacted 3-methylacetophenone (neutral) and benzylamine (basic).

Solution: Acid-base extraction is the most efficient method for bulk removal of these impurities.[5][6]

-

Causality & Expertise: This technique exploits the basicity of the secondary amine in your target compound and the primary amine of benzylamine. By washing the organic solution with an aqueous acid, the amines are protonated to form water-soluble ammonium salts, which migrate to the aqueous layer. The neutral ketone starting material remains in the organic layer and is discarded. Subsequently, the aqueous layer is basified to deprotonate the ammonium salts, regenerating the water-insoluble free amines, which can be re-extracted into a fresh organic solvent.[7][8]

-

Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10 mL per 1 g of crude material).

-

Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.

-

Separation: Allow the layers to separate. Drain the lower aqueous layer (containing your protonated product and benzylamine) into a clean flask. The organic layer, containing the neutral ketone, can be discarded.

-

Basification: Cool the acidic aqueous extract in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) solution with swirling until the pH is >12 (check with pH paper). You may observe the amine product precipitating or making the solution cloudy.

-

Re-extraction: Return the basic aqueous solution to the separatory funnel. Add a fresh portion of DCM or EtOAc (equal volume to the aqueous layer). Shake to extract the purified free-base product back into the organic layer.

-